molecular formula C15H11ClFN5OS B2445740 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide CAS No. 1334374-54-7

2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide

Cat. No.: B2445740
CAS No.: 1334374-54-7
M. Wt: 363.8
InChI Key: PXILXGBUJOXBDM-UHFFFAOYSA-N
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Description

2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C15H11ClFN5OS and its molecular weight is 363.8. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Properties

  • A study by Ramalingam, Ramesh, and Sreenivasulu (2019) discusses the synthesis of similar acetamide derivatives, highlighting their significant antibacterial activity. This suggests potential applications of such compounds in developing new antibacterial agents (Ramalingam et al., 2019).

Anticancer and Antitumor Activities

  • Research by Stec et al. (2011) explores the structure-activity relationships of phosphoinositide 3-kinase/mammalian target of rapamycin inhibitors, which include compounds structurally related to the one . This highlights its relevance in cancer treatment research (Stec et al., 2011).
  • Sunder and Maleraju (2013) synthesized derivatives of a similar compound, assessing them for anti-inflammatory activity. Some derivatives showed significant anti-inflammatory effects, indicating potential applications in inflammation-related diseases (Sunder & Maleraju, 2013).
  • Shibuya et al. (2018) identified a compound with a similar structure as a potent inhibitor for a particular enzyme, indicating its potential application in treating diseases involving enzyme overexpression (Shibuya et al., 2018).
  • Evren et al. (2019) synthesized and studied similar compounds for their anticancer activity, highlighting the potential of such compounds in developing new anticancer agents (Evren et al., 2019).

Enzyme Inhibition and Molecular Modeling

  • Duran and Demirayak (2012) researched the synthesis of similar compounds and their anticancer activities, providing insights into their application in enzyme inhibition and molecular modeling (Duran & Demirayak, 2012).
  • Zhu (2015) synthesized novel derivatives that act as Raf kinase inhibitors, indicating the potential use of such compounds in targeted cancer therapy (Zhu, 2015).

Neurological and Psychiatric Applications

  • Çalış et al. (2011) synthesized novel derivatives of a similar compound and tested them for anticonvulsant activity, suggesting potential applications in neurological disorders (Çalış et al., 2011).

Antimicrobial and Antioxidant Activities

  • Fahim and Ismael (2019) studied the antimicrobial activity of novel sulphonamide derivatives, which could indicate similar applications for the compound (Fahim & Ismael, 2019).
  • Kamble et al. (2015) synthesized and evaluated pyridazinone derivatives for their anticancer, antiangiogenic, and antioxidant activities, suggesting potential multifaceted applications (Kamble et al., 2015).

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-(6-imidazol-1-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClFN5OS/c16-11-7-10(1-2-12(11)17)19-14(23)8-24-15-4-3-13(20-21-15)22-6-5-18-9-22/h1-7,9H,8H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXILXGBUJOXBDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CSC2=NN=C(C=C2)N3C=CN=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClFN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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